N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide, commonly known as DPF-1181, is a novel cannabinoid receptor 1 (CB1) antagonist. It is a potent and selective CB1 antagonist that has been developed for potential therapeutic use in various diseases and disorders.
Mechanism of Action
DPF-1181 acts as a N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide antagonist, which means that it blocks the activity of this compound receptors in the brain and peripheral tissues. This compound receptors are involved in regulating various physiological processes, including appetite, metabolism, and pain perception. By blocking this compound receptors, DPF-1181 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
DPF-1181 has been shown to have a number of biochemical and physiological effects in animal models. These include reducing food intake and body weight, improving glucose tolerance, reducing drug-seeking behavior, and modulating pain perception.
Advantages and Limitations for Lab Experiments
One advantage of DPF-1181 is its potency and selectivity as a N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide antagonist, which makes it a useful tool for studying the role of this compound receptors in various physiological processes. However, one limitation of DPF-1181 is its relatively short half-life, which may limit its utility in certain experimental settings.
Future Directions
There are several potential future directions for research on DPF-1181. One area of interest is its potential therapeutic applications in obesity, diabetes, and addiction. Additionally, further studies are needed to fully understand the mechanism of action of DPF-1181 and its effects on various physiological processes. Finally, there is a need for the development of more potent and longer-lasting N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide antagonists for use in preclinical and clinical studies.
Synthesis Methods
DPF-1181 is synthesized using a multi-step process that involves the reaction of 2,4-difluorophenol with 2-bromo-3-chloropyridine to form 2-(2,4-difluorophenoxy)pyridine. This intermediate is then reacted with 3-(2-bromoethyl)-5-ethylisoxazole-4-carboxylic acid to form DPF-1181.
Scientific Research Applications
DPF-1181 has been extensively studied for its potential therapeutic applications in various diseases and disorders, including obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose tolerance in animal models of diabetes. Additionally, DPF-1181 has been found to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-ethyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3/c1-2-13-9-16(26-23-13)17(24)22-10-11-4-3-7-21-18(11)25-15-6-5-12(19)8-14(15)20/h3-9H,2,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULAOIJAMRSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.